molecular formula C21H21N3OS B2936379 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-34-8

3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2936379
CAS No.: 450340-34-8
M. Wt: 363.48
InChI Key: QIDZTFDSCJHMEN-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound belonging to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its complex structure, which includes a thieno[3,4-c]pyrazole core, a benzamide group, and various methyl substitutions.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as pyrazole derivatives, have been shown to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It’s known that similar compounds can influence a variety of biological activities, such as oxidative stress and acetylcholinesterase activity . This suggests that the compound may affect multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects suggest that the compound may have a broad range of molecular and cellular impacts.

Biochemical Analysis

Cellular Effects

It has been shown to have potent antileishmanial and antimalarial activities This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. The synthetic routes often employ elemental microanalysis, FTIR, and 1H NMR techniques to verify the structures . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

    Common Reagents and Conditions: Reagents like hydrazine, acetic acid, and ethanol are commonly used in its reactions.

    Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other pyrazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific substitutions and the resulting biological activities.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-4-6-17(7-5-13)24-20(18-11-26-12-19(18)23-24)22-21(25)16-9-14(2)8-15(3)10-16/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDZTFDSCJHMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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